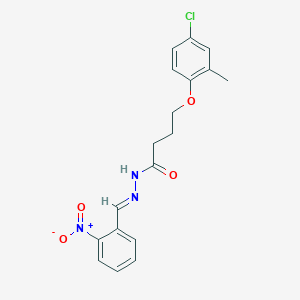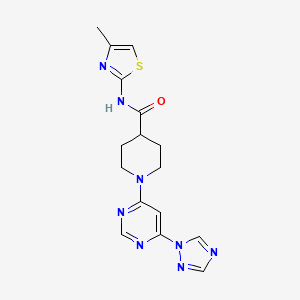
tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications . This compound is known for its unique structure, which includes a piperidine ring, a tert-butyl group, and a trifluoroacetate moiety.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential use in drug development and medicinal chemistry.
- Studied for its interactions with biological molecules and pathways .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug candidates.
- Evaluated for its pharmacological properties and efficacy in preclinical studies .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate typically involves the reaction of tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate
- tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate hydrochloride
- tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate acetate
Uniqueness:
- The presence of the trifluoroacetate moiety distinguishes tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate from other similar compounds.
- This unique structure imparts specific chemical and physical properties, making it suitable for particular applications in research and industry .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.C2HF3O2/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;3-2(4,5)1(6)7/h13,16H,4-9H2,1-3H3,(H,14,15);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZRBQRALNSFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCNCC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2378413.png)

![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)
![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)







